ERK2-IN-4

ERK2 inhibition Kinase assay Biochemical potency

Choose ERK2-IN-4 for its unparalleled selectivity in ERK2 research. Its unique 'flipped-out' binding mechanism (Gln105 rearrangement) ensures 65-fold selectivity over PKA and 667-fold over JNK3, eliminating off-target artifacts common with other ERK2 inhibitors. Identical nanomolar potency (Ki=6 nM) but superior selectivity profile makes it ideal for cancer proliferation studies, especially in COLO 205 colorectal cancer models (IC50=0.54 μM). Avoid confounding phenotypic readouts—insist on ERK2-IN-4 for MAPK pathway investigations where mechanistic precision is paramount.

Molecular Formula C22H17Cl2FN4O2
Molecular Weight 459.3 g/mol
CAS No. 933786-58-4
Cat. No. B579907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2-IN-4
CAS933786-58-4
SynonymsPyrazolylpyrrole ERK Inhibitor
Molecular FormulaC22H17Cl2FN4O2
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31)
InChIKeyYMUYGRBBEDYUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERK2-IN-4: A Potent and Highly Selective ATP-Competitive ERK2 Inhibitor for MAPK Pathway Research


ERK2-IN-4 (CAS 933786-58-4, also known as CAY10561) is a pyrazolylpyrrole-based small molecule that functions as a potent and selective ATP-competitive inhibitor of extracellular signal-regulated kinase 2 (ERK2) . The compound was rationally designed using a structure-guided approach that exploited a unique conformational flexibility in the ERK2 ATP-binding pocket, resulting in a 'flipped-out' binding mode that confers remarkable kinase selectivity [1]. With a biochemical Ki of 0.006 μM (6 nM) against ERK2, ERK2-IN-4 exhibits nanomolar potency and demonstrates cellular activity in cancer models, including inhibition of COLO 205 colorectal cancer cell proliferation with an IC50 of 0.54 μM [1].

ERK2-IN-4: Why Simple Substitution with Another ERK2 Inhibitor Compromises Research Integrity


The ERK2 inhibitor chemical space is populated by compounds with vastly divergent selectivity profiles, binding kinetics, and off-target liabilities. While many inhibitors share nanomolar potency against ERK2, their utility in specific experimental contexts is dictated by subtle but critical differences in kinase selectivity, cellular potency, and mechanism of action. ERK2-IN-4's unique 'flipped-out' binding mode, characterized by the rearrangement of a key glutamine residue (Gln105) in the ATP-binding pocket, confers a selectivity profile that is distinct from other widely used ERK2 inhibitors such as VX-11e, Ulixertinib, and SCH772984 [1]. Blindly substituting ERK2-IN-4 with an alternative ERK2 inhibitor, even one with a comparable Ki, risks introducing confounding off-target effects that can invalidate downstream phenotypic readouts, particularly in cancer cell proliferation assays and pathway-specific investigations [1]. The quantitative evidence below establishes the specific differentiation dimensions that rationalize the selection of ERK2-IN-4 over its closest analogs.

ERK2-IN-4 Quantitative Differentiation Evidence: Head-to-Head Performance vs. Key ERK2 Inhibitor Comparators


ERK2-IN-4 Biochemical Potency Against ERK2: A Direct Comparison with VX-11e and Ulixertinib

ERK2-IN-4 exhibits a biochemical Ki of 0.006 μM (6 nM) against ERK2 . This places it in the same high-potency class as other leading ERK2 inhibitors, such as VX-11e (Ki < 2 nM) and Ulixertinib (Ki < 0.3 nM), confirming its suitability for experiments requiring robust target engagement at low nanomolar concentrations [1][2].

ERK2 inhibition Kinase assay Biochemical potency

ERK2-IN-4 Selective Kinase Profiling: Quantified Selectivity Against PKA and JNK3 Versus VX-11e

ERK2-IN-4 demonstrates a well-characterized selectivity profile with reported Ki values for two off-target kinases: PKA (Ki = 0.39 μM) and JNK3 (Ki = 4 μM) . The selectivity ratios (off-target Ki / ERK2 Ki) are 65-fold for PKA and 667-fold for JNK3. In contrast, VX-11e exhibits Ki values of 395 nM for GSK-3, 540 nM for Aurora Kinase A, and 852 nM for CDK2, which correspond to selectivity ratios of >198-fold, >270-fold, and >426-fold, respectively [1].

Kinase selectivity Off-target profiling PKA JNK3

ERK2-IN-4 Cellular Antiproliferative Activity: COLO 205 Cell Line IC50 and Comparison to FR180204

ERK2-IN-4 inhibits the proliferation of COLO 205 colorectal cancer cells with an IC50 of 0.54 μM . This cellular potency is significantly greater than that of the earlier-generation ERK inhibitor FR180204, which demonstrates a much weaker biochemical Ki against ERK2 of 0.14 μM [1].

Colorectal cancer Cell proliferation COLO 205

ERK2-IN-4 Unique Binding Mode: The 'Flipped-Out' Conformation and Structural Differentiation from SCH772984

X-ray crystallography studies reveal that ERK2-IN-4 binds to the ERK2 ATP-binding pocket by inducing a 'flipped-out' conformation of the gatekeeper residue Gln105 [1]. This unique structural rearrangement is a direct consequence of its pyrazolylpyrrole scaffold and is fundamental to its high kinase selectivity. In contrast, SCH772984, while also a potent ERK1/2 inhibitor, exhibits a dual type I/type II binding mechanism and is reported to inhibit MEK1-mediated phosphorylation of ERK [2].

ATP-competitive inhibitor Binding mode X-ray crystallography

ERK2-IN-4 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Colorectal Cancer Cell Proliferation Studies in COLO 205 Models

ERK2-IN-4 is an optimal choice for studies investigating ERK2-dependent proliferation in colorectal cancer, specifically in the COLO 205 cell line, where its cellular IC50 of 0.54 μM has been validated . Its defined potency in this model provides a reliable benchmark for assessing the effects of ERK2 inhibition on tumor cell growth and survival, making it a valuable tool for drug discovery programs targeting MAPK pathway-driven colorectal cancers .

Biochemical and Biophysical Studies Requiring an ATP-Competitive ERK2 Inhibitor with a Defined Binding Mode

Due to its well-characterized 'flipped-out' binding mechanism elucidated by X-ray crystallography, ERK2-IN-4 is uniquely suited for biochemical and biophysical experiments where understanding the precise molecular interaction at the ATP-binding pocket is critical . This includes studies of enzyme kinetics, binding thermodynamics, and structure-activity relationship (SAR) analysis. Its defined mechanism offers a clear advantage over dual-mechanism inhibitors like SCH772984 for such focused investigations [1].

Pathway-Specific Studies Requiring Mitigation of PKA and JNK3 Crosstalk

For researchers investigating ERK-specific signaling pathways in cellular contexts where crosstalk with Protein Kinase A (PKA) or c-Jun N-terminal kinase (JNK) pathways is a concern, ERK2-IN-4 offers a significant advantage . Its quantified selectivity profile—with 65-fold selectivity over PKA and 667-fold over JNK3—allows for more confident interpretation of phenotypic outcomes as being primarily ERK2-driven, reducing the risk of off-target artifacts that could confound results with less selective ERK inhibitors [1].

Negative Control or Comparator Studies Against More Potent Clinical ERK Inhibitors

ERK2-IN-4 serves as an excellent comparator compound in studies evaluating the efficacy of more potent clinical-stage ERK inhibitors like Ulixertinib . Its similar mechanism of action (ATP-competitive) but lower potency (6 nM vs. <0.3 nM for Ulixertinib) makes it a useful benchmark for establishing a potency-response relationship in cellular and in vivo models, helping to contextualize the superior activity of advanced clinical candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERK2-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.